molecular formula C11H10O3 B8566443 2-(2-Oxoethyl)-4-chromanone

2-(2-Oxoethyl)-4-chromanone

Cat. No. B8566443
M. Wt: 190.19 g/mol
InChI Key: OYWJWQRFEDKLMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Oxoethyl)-4-chromanone is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Oxoethyl)-4-chromanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Oxoethyl)-4-chromanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Oxoethyl)-4-chromanone

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

2-(4-oxo-2,3-dihydrochromen-2-yl)acetaldehyde

InChI

InChI=1S/C11H10O3/c12-6-5-8-7-10(13)9-3-1-2-4-11(9)14-8/h1-4,6,8H,5,7H2

InChI Key

OYWJWQRFEDKLMO-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2C1=O)CC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

An ozone stream (3.5 g ozone/hour) was conducted while stirring for 2 hours through a solution, cooled to -70°, of 24.6 g of (RS)-2-(2-buten-1-yl)-4-chromanone in 450 ml of anhydrous dichloromethane and 150 ml of anhydrous methanol. Subsequently, the solution was flushed with oxygen for 5 minutes and with argon for 15 minutes. After the addition of 13.4 ml of dimethyl sulfide, the mixture was stirred at room temperature for 20 hours. The reaction mixture was subsequently evaporated in a vacuum. The residue was treated with 250 ml of dichloromethane and, after the addition of 40 ml of water and 40 ml of trifluoroacetic acid, stirred at room temperature for 4 hours. The mixture was subsequently poured into 100 ml of water and neutralized by the spatula-wise addition of sodium hydrogen carbonate while stirring. An additional 70 ml of water were added, the phases were separated and the aqueous phase was extracted twice with 120 ml of dichloromethane each time. The combined organic phases were dried over magnesium sulfate and concentrated in a vacuum. 22.7 g (99%) of 2-(2-oxoethyl)-4-chromanone were obtained as a yellow oil which was used in the next reaction without additional purification.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
(RS)-2-(2-buten-1-yl)-4-chromanone
Quantity
24.6 g
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.